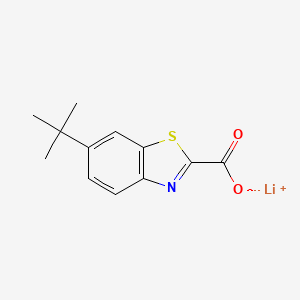

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. One approach involves the alkylation of lithium enolates derived from esters and ketones with 3-methylbenzothiazolium salts, leading to the formation of α-(benzothiazolinyl) esters and ketones, specifically 2-[1-(alkoxycarbonyl)alkyl]-3-methylbenzothiazolines and 3-methyl-2-(2-oxoalkyl)benzothiazolines with good yields . Another study demonstrates the kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates using lithium dibenzylamide, which results in high levels of stereocontrol and efficient enantiorecognition, ultimately yielding homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives . Additionally, a 'one-pot' synthesis method has been developed for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates using lithium tert-butoxide-mediated Claisen condensation followed by the Knorr reaction, achieving moderate to good yields and excellent regioselectivity . Lastly, the Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been reported, providing a convenient synthesis of bis(benzothiazole) compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of the benzothiazole moiety. In the case of α-(benzothiazolinyl) esters and ketones, the benzothiazole ring is directly linked to an alkylated carbon, which is part of an ester or ketone group . The homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives feature a cyclopentene ring with a carboxylate group and are distinguished by their stereochemistry at the 3-alkyl substituent . The 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates synthesized via the 'one-pot' method contain a pyrazole ring fused with a benzene ring and a carboxylate group at the 3-position . The bis(benzothiazole) compounds resulting from the Mannich-type addition reaction consist of two benzothiazole rings connected by an ethane linker .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse. The direct alkylation of lithium enolates with 3-methylbenzothiazolium salts is a key step in producing α-(benzothiazolinyl) esters and ketones . The kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates involves conjugate addition and protonation steps, leading to high diastereoselectivity and enantioselectivity . The 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates combines Claisen condensation with the Knorr reaction, showcasing the efficiency of lithium tert-butoxide in promoting sterically hindered reactions . The Mannich-type addition reaction between lithium derivatives of benzo[d]thiazoles and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is notable for its anomalous outcome, leading to the formation of bis(benzothiazole) structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate" are not directly reported in the provided papers, the properties of related benzothiazole derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents depending on the substituents attached to the benzothiazole core. The presence of lithium in the compounds suggests that they may be sensitive to moisture and could exhibit reactivity towards various electrophiles or nucleophiles, depending on the nature of the substituents and the overall molecular structure . The stereochemistry of the synthesized compounds is crucial for their potential biological activity, as seen in the kinetic resolution leading to homochiral derivatives . The reactivity of the lithium enolates and lithium amides used in these syntheses indicates that these compounds may also serve as intermediates for further chemical transformations .

Scientific Research Applications

Ring-Opening Polymerization

Lithium compounds have been characterized for their role in the ring-opening polymerization of cyclic esters. The research identified the effectiveness of lithium amine-bis(phenolate) complexes in catalyzing these polymerizations, highlighting the potential for creating polymeric materials with tailored properties. This study provides insights into the mechanisms and optimal conditions for polymerization processes involving lithium-based catalysts (Dean et al., 2013).

Chemical and Magnetic Properties of Monomeric N-alkoxyarylaminyl Radicals

Research into monomeric N-alkoxyarylaminyls uncovered their chemical and magnetic properties, showcasing the first isolation of these compounds. The findings reveal the stability and magnetic interactions of these radicals, which could have implications for their use in materials science and molecular electronics. The study delves into the structural characteristics and the potential applications of these radicals in designing new materials with unique magnetic properties (Miura et al., 2001).

Asymmetric Synthesis of Amino-Benzothiazol Derivatives

The reactions between lithium-benzothiazoles and (S)-N-tert-butanesulfinylketimines have been explored for the asymmetric synthesis of amino-benzothiazol derivatives. This research highlights the synthetic importance of these reactions for producing compounds with high pharmaceutical potential. The study demonstrates the versatility and efficacy of this method for generating derivatives with significant stereoselectivity and yield, underscoring the potential applications in drug development and medicinal chemistry (Dai et al., 2015).

Preparation and Reactivity of N-heterocyclic Carbene–Borane

Investigations into the preparation and reactivity of N-heterocyclic carbene–borane compounds reveal the potential for creating frustrated Lewis pairs (FLPs) with unique chemical behaviors. This research provides a foundation for the development of new catalysts and materials that leverage the distinct properties of carbene and borane moieties. The study examines the structural aspects and reactivity patterns of these compounds, offering insights into their applications in catalysis and material science (Winkler et al., 2015).

Asymmetric Addition of Benzothiazole to N-tert-butanesulfinyl Imine

The study on the asymmetric addition of benzothiazole to various N-tert-butanesulfinyl imines demonstrates the potential for synthesizing chiral α-branched heteroaryl amines with excellent diastereoselectivities. This research outlines a method that utilizes amino alkoxyl lithium as a key additive, expanding the scope of substrates that can undergo this reaction efficiently. The findings could have significant implications for the synthesis of chiral compounds and the development of novel pharmaceuticals (Zhang et al., 2012).

properties

IUPAC Name |

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZGPZZVCVKDV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413868-74-1 |

Source

|

| Record name | lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

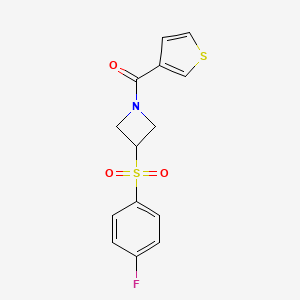

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

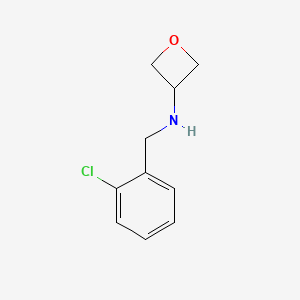

![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)

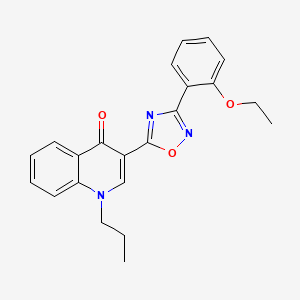

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

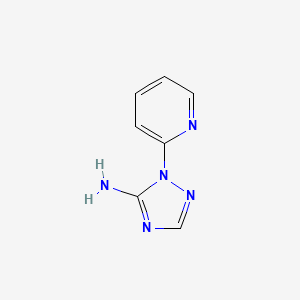

![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)